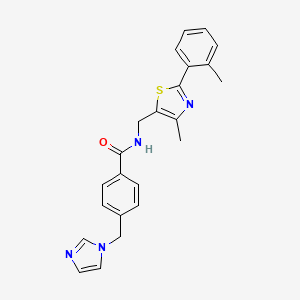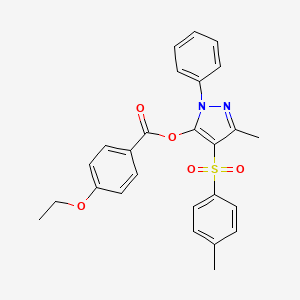
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole derivative can vary widely depending on its structure. For example, one pyrazole derivative was found to be a red solid with a melting point of 163–165 °C .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Pyrazolone derivatives serve as crucial intermediates in organic synthesis. For instance, the reaction of 3-(p-Ethoxybenzoyl)acrylic acid with 3-methyl-1-phenyl-2-pyrazolin-5-one leads to addition compounds that further react to give various N-substituted pyridazinones. These compounds exhibit moderate antibacterial activity against Gram-positive bacteria (Abdel, 1991). Another study describes the synthesis of novel compounds containing a pyrazolone-ring unit, demonstrating reversible photochromic properties under UV light irradiation, with potential applications in molecular logic gates (Xie et al., 2009).
Antioxidant and Biological Activities
Research on the phenolic compounds and antioxidant activity of Protea hybrid ‘Susara’ includes derivatives structurally similar to "3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate," showcasing the importance of such compounds in pharmaceutical and cosmetic industries due to their significant radical scavenging activity (León et al., 2014).
Photo-switchable and Logic Gate Applications
Compounds with a pyrazolone-ring unit have been synthesized and characterized, exhibiting reversible photochromic properties and behaving as photo-switches and logic gates under specific stimuli. This suggests potential applications in the development of molecular devices and materials science (Xie et al., 2009).
Synthesis of Biologically Active Compounds
Synthesis efforts have focused on generating biologically active pyrazole derivatives, highlighting the importance of the pyrazolone structure in medicinal chemistry. These efforts include the optimization of synthetic routes for improved industrial production and the exploration of these compounds' anticancer properties (Liu et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
Similar pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines . They have been associated with diverse biological activities, including antioxidant and anticancer activities .
Mode of Action
It’s known that some pyrazole derivatives can induce cell death through apoptosis . In one study, autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to cytotoxic effects on several human cell lines . For instance, some derivatives have been shown to activate autophagy proteins as a survival mechanism .
Result of Action
Similar pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines . For instance, some derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of death was p53-mediated apoptosis .
Propriétés
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-4-32-22-14-12-20(13-15-22)26(29)33-25-24(34(30,31)23-16-10-18(2)11-17-23)19(3)27-28(25)21-8-6-5-7-9-21/h5-17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPVNDGEAGVFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

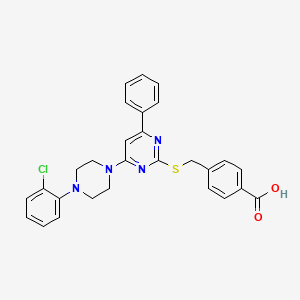

![6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2886475.png)

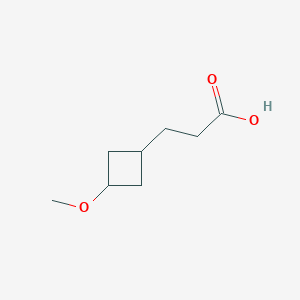

![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)
![N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2886485.png)
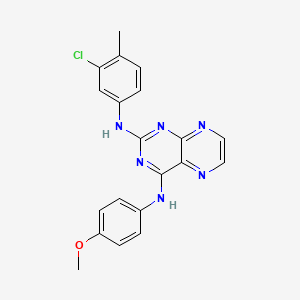

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide](/img/structure/B2886489.png)
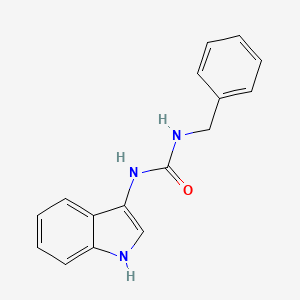
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2886491.png)
